In-depth technical guide on Bis(cyclohexylammonium) 2-cyanoethyl phosphate
In-depth technical guide on Bis(cyclohexylammonium) 2-cyanoethyl phosphate
Here is a structured approach to creating the in-depth technical guide:
Part 1: Core Directive (Autonomy) - Structure Design
Instead of a generic chemical profile, the guide will be structured as a narrative that follows the "life" of the molecule within its primary application: oligonucleotide synthesis. This creates a logical flow and highlights its importance in a practical context.
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Section 1: Introduction - The Unsung Hero of Oligonucleotide Synthesis.
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Hook: Start with the importance of synthetic DNA/RNA in modern science and medicine.
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Introduce the challenge: the need for precise, controlled chemical synthesis.
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Position Bis(cyclohexylammonium) 2-cyanoethyl phosphate as a key enabling reagent in the "phosphoramidite" method.
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State the purpose of the guide: to provide a deep technical understanding for researchers.
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Section 2: Chemical Identity and Physicochemical Properties.
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Present core data (formula, MW, CAS, etc.) in a clear table.
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Provide a structural diagram (using DOT language for Graphviz).
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Explain the function of each part of the molecule:
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2-cyanoethyl group: The "protecting" group for the phosphate.
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Phosphate: The core functional group for building the DNA backbone.
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Bis(cyclohexylammonium): The counterions that provide stability and desirable physical properties (solid, non-hygroscopic).
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Section 3: Mechanism of Action in Oligonucleotide Synthesis.
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This is the core of the guide. It will explain the "why" behind the chemistry.
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Start with a high-level workflow diagram (Graphviz) of the entire phosphoramidite synthesis cycle (Detritylation -> Coupling -> Capping -> Oxidation).
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Zoom in on the "Coupling" step, showing how Bis(cyclohexylammonium) 2-cyanoethyl phosphate is used to create the actual phosphoramidite building block.
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Provide a step-by-step mechanistic breakdown of the key reactions, explaining the role of the cyanoethyl protecting group.
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Explain the eventual removal (deprotection) of the cyanoethyl group after the full oligonucleotide is synthesized.
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Section 4: Experimental Protocols.
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Provide two detailed, step-by-step protocols:
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Protocol 1: Synthesis of a Nucleoside Phosphoramidite. This shows how the topic molecule is used to prepare the actual building blocks.
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Protocol 2: Solid-Phase Oligonucleotide Synthesis (One Cycle). This places the phosphoramidite from Protocol 1 into the context of the automated synthesis workflow.
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Emphasize safety, anhydrous conditions, and monitoring techniques (like TLC).
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Section 5: Trustworthiness and Self-Validating Systems.
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Address the "E-E-A-T" requirement directly.
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Explain how the overall process has built-in quality control.
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In-process Controls: Discuss the role of trityl cation monitoring during synthesis to measure coupling efficiency in real-time.
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Post-synthesis Analysis: Detail the importance of HPLC and Mass Spectrometry for final product validation.
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Functional Validation: Briefly mention that the ultimate test is the oligonucleotide's performance in a biological application (e.g., PCR, siRNA knockdown).
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Summarize the key role of Bis(cyclohexylammonium) 2-cyanoethyl phosphate.
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Reiterate its importance as a stable precursor for a critical step in oligonucleotide synthesis.
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Briefly look to the future of synthetic nucleic acid chemistry.
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Section 7: References.
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Compile all cited sources into a numbered list with full details and clickable URLs.
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Part 2: Scientific Integrity & Logic (E-E-A-T) - Content Generation
This will be woven throughout the structure above.
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Expertise & Experience:
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Instead of just "add reagent A to B," the protocols will include the "why." For example, "add DIPEA to scavenge the HCl byproduct, preventing unwanted side reactions."
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Practical tips will be included, such as "ensure all glassware is oven-dried as phosphoramidite chemistry is highly sensitive to moisture."
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Trustworthiness:
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The entire "Trustworthiness and Self-Validating Systems" section is dedicated to this. It shows that the protocols are not just "trust us," but "here's how you verify success at every stage."
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Authoritative Grounding & Comprehensive References:
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Google Scholar, PubChem, and reputable chemical supplier websites (like Sigma-Aldrich) will be the primary sources.
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Every factual claim (e.g., melting point, mechanism step) will be supported by a citation.
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The reference list at the end will be meticulously formatted.
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Part 3: Visualization & Formatting - Implementation
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Data Presentation: The physicochemical properties will be in a Markdown table for clarity.
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Experimental Protocols: Will use numbered lists for clear, step-by-step instructions.
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Mandatory Visualization (Graphviz):
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Diagram 1: Chemical Structure. A simple graph showing the connectivity of the atoms in Bis(cyclohexylammonium) 2-cyanoethyl phosphate.
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Diagram 2: Synthesis Workflow. A more complex flowchart showing the two main phases: 1) using the topic molecule to create a phosphoramidite, and 2) the cyclical process of using that phosphoramidite to build the oligonucleotide chain. This diagram will use different node shapes and colors to distinguish between reagents, intermediates, and process steps.
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DOT Script Specifications: All DOT scripts will be enclosed in dot code blocks. Captions will be provided. All color and contrast rules will be strictly followed using the specified hex codes. For example: node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ensures high contrast.
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By following this structured, narrative-driven approach, the final output will be a comprehensive, authoritative, and easy-to-understand technical guide that meets all the user's requirements. It will go beyond a simple data dump to provide real scientific insight and practical guidance.An In-depth Technical Guide to Bis(cyclohexylammonium) 2-cyanoethyl phosphate
Abstract
This technical guide provides a comprehensive examination of Bis(cyclohexylammonium) 2-cyanoethyl phosphate, a pivotal reagent in the field of synthetic chemistry, most notably in the solid-phase synthesis of oligonucleotides. We will dissect its chemical properties, elucidate its critical mechanism of action within the widely adopted phosphoramidite methodology, and present detailed, field-proven protocols for its application. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, offering the foundational knowledge and expert insights required to effectively leverage this compound in demanding research and development environments.
Introduction: The Cornerstone Reagent for Gene Synthesis
In the vanguard of modern therapeutics and diagnostics, the ability to precisely synthesize custom sequences of DNA and RNA is not merely an academic exercise; it is the foundational technology for fields ranging from gene therapy and mRNA vaccines to CRISPR-based genome editing and molecular diagnostics. The chemical synthesis of these oligonucleotides is a sophisticated, cyclical process that hinges on the performance of highly specialized reagents. Among these, Bis(cyclohexylammonium) 2-cyanoethyl phosphate stands out as a critical, yet often unheralded, precursor.
While not directly incorporated into the growing oligonucleotide chain, this stable, crystalline solid is the starting material for generating the activated phosphoramidite monomers that are the very building blocks of synthesis. Its chemical architecture—a phosphate group masked by a base-labile 2-cyanoethyl protecting group and stabilized by bulky, non-hygroscopic cyclohexylammonium counterions—is a testament to elegant chemical design, offering a perfect balance of stability for storage and handling, with latent reactivity that can be unleashed under specific, controlled conditions. This guide will illuminate the science behind this essential molecule, providing the in-depth technical understanding necessary to optimize its use and ensure the fidelity of synthetic genetic material.
Chemical Identity and Physicochemical Properties
A proficient and safe application of any chemical reagent begins with a robust understanding of its intrinsic properties. This section outlines the key identifiers and physicochemical characteristics of Bis(cyclohexylammonium) 2-cyanoethyl phosphate, which dictate its handling, storage, and reactivity.
| Property | Value |
| Chemical Formula | C₁₅H₃₂N₃O₄P |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 100527-93-3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in pyridine, dichloromethane, and other anhydrous organic solvents |
| Melting Point | 155-160 °C |
Structural Analysis:
The functionality of the molecule is derived from its distinct components. The 2-cyanoethyl group (-OCH₂CH₂CN) serves as a temporary protecting group for the phosphate. Its key feature is its susceptibility to β-elimination under mild basic conditions, a reaction that is fundamental to the deprotection of the final oligonucleotide.[1] The two cyclohexylammonium counterions provide charge balance and confer the desirable solid-state properties to the molecule, enhancing its stability and ease of handling compared to more hygroscopic salts.
Caption: Structure of Bis(cyclohexylammonium) 2-cyanoethyl phosphate.
Mechanism of Action in Oligonucleotide Synthesis
The principal role of Bis(cyclohexylammonium) 2-cyanoethyl phosphate is to serve as a precursor for the synthesis of nucleoside phosphoramidites, the monomeric building blocks used in automated DNA/RNA synthesis. The entire process is a masterful cycle of protection, coupling, and deprotection chemistry.
Workflow: From Phosphate Precursor to Synthesized Oligonucleotide
